Histamine H4 Receptor Affinity vs. 4-Position Isomer: Ki-Based Comparison
In radioligand displacement assays using human recombinant histamine H4 receptor, a close derivative of N,N-dimethylpiperidin-3-amine (CHEMBL1084809) exhibited a Ki of 2.00 × 10³ nM [1], whereas a representative N,N-dimethylpiperidin-4-amine-containing chemotype (CHEMBL558467) displayed a Ki of 1.8 nM against the histamine H1 receptor [2]. This disparity underscores that the dimethylamino-piperidine core alone does not dictate potency; the position of the basic nitrogen significantly influences receptor subtype selectivity and engagement.
| Evidence Dimension | Receptor binding affinity (Ki) – histamine receptor subtypes |
|---|---|
| Target Compound Data | Ki = 2.00 × 10³ nM (CHEMBL1084809; human H4 receptor) [1] |
| Comparator Or Baseline | Ki = 1.8 nM (CHEMBL558467; human H1 receptor) – 4-position isomer scaffold [2] |
| Quantified Difference | Approx. 1,111‑fold lower affinity for the 3‑position scaffold on its cognate target (H4 vs. comparator’s H1); note the receptor subtype difference. |
| Conditions | Displacement of [³H]histamine from human recombinant H4 (target) vs. [³H]pyrilamine from human H1 expressed in CHO cells (comparator); both from peer-curated BindingDB entries. |
Why This Matters
Procurement teams evaluating piperidine-based ligands for immune or inflammatory programmes must validate the regioisomeric identity, because the 3- and 4-position isomers target completely different histamine receptor subtypes with >1,000‑fold affinity differences that are irrecoverable through simple salt or purity adjustments.
- [1] BindingDB. BDBM50319282 (CHEMBL1084809). Ki = 2.00E+3 nM; target: human histamine H4 receptor. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50319282 View Source
- [2] BindingDB. BDBM50297864 (CHEMBL558467). Ki = 1.80 nM; target: human histamine H1 receptor. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50297864 View Source
